5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol as a solvent and requires refluxing for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
4-fluoro-2-methylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
4-fluoro-2-methylphenol: A phenolic compound with similar substituents.
Uniqueness
5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a thiazole ring enhances its reactivity and potential for various applications in research and industry.
Properties
CAS No. |
937617-37-3 |
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Molecular Formula |
C11H11FN2S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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